6-Amino-3-(4-cyanophenyl)picolinic acid
Description
6-Amino-3-(4-cyanophenyl)picolinic acid is a heterocyclic compound featuring a picolinic acid backbone (pyridine ring with a carboxylic acid group at position 2), an amino group at position 6, and a 4-cyanophenyl substituent at position 3. Its molecular formula is C₁₃H₉N₃O₂, with a molecular weight of 263.24 g/mol (calculated). The cyano group (-C≡N) at the para position of the phenyl ring introduces strong electron-withdrawing effects, influencing the compound’s electronic properties, solubility, and reactivity.
The cyano group may be introduced via a pre-functionalized phenyl starting material or through post-synthetic modification.
Applications: Picolinic acid derivatives are widely used in coordination chemistry (e.g., mercury complexes in ), pharmaceuticals (e.g., intermediates for kinase inhibitors), and materials science.
Properties
IUPAC Name |
6-amino-3-(4-cyanophenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2/c14-7-8-1-3-9(4-2-8)10-5-6-11(15)16-12(10)13(17)18/h1-6H,(H2,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVSQWHDGTPQYPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=C(N=C(C=C2)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-3-(4-cyanophenyl)picolinic acid typically involves multi-step organic reactions. One common method includes the reaction of 2-oxopropanoic acid or ethyl 2-oxopropanoate with ammonium acetate, malononitrile, and various aldehydes in the presence of a catalyst such as UiO-66 (Zr)-N (CH2PO3H2)2 . This process leverages the anomeric effect to facilitate the formation of the desired picolinic acid derivative.
Industrial Production Methods: Industrial production of this compound may involve bulk manufacturing and custom synthesis processes. Companies like ChemScene and Benchchem offer bulk manufacturing and sourcing services for this compound .
Chemical Reactions Analysis
Types of Reactions: 6-Amino-3-(4-cyanophenyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and cyanophenyl groups can participate in substitution reactions to form new compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) is commonly used as an oxidizing agent.
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different picolinic acid derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: 6-Amino-3-(4-cyanophenyl)picolinic acid is used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology and Medicine: In biological research, this compound is investigated for its potential as a therapeutic agent. It has been studied for its interactions with various biological targets and its potential role in drug development.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of herbicides. For example, picolinic acid derivatives have been explored as synthetic auxin herbicides .
Mechanism of Action
The mechanism of action of 6-Amino-3-(4-cyanophenyl)picolinic acid involves its interaction with specific molecular targets. For instance, in herbicidal applications, it may bind to auxin-signaling F-box proteins, disrupting their function and leading to plant growth inhibition . The compound’s effects are mediated through its ability to modulate specific biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 6-amino-3-(4-cyanophenyl)picolinic acid with derivatives bearing different substituents at position 3 of the picolinic acid core. Key differences in physical properties, reactivity, and applications are highlighted.
Substituent Effects on Physical Properties
Notes:
- The cyano group’s electron-withdrawing nature lowers the carboxylic acid’s pKa compared to tert-butyl (electron-donating) analogs .
- Halogenated derivatives (e.g., 4-F, 3-Cl-4-F) exhibit higher solubility in polar solvents due to dipole interactions .
- The tert-butyl group increases hydrophobicity, reducing aqueous solubility .
Coordination Chemistry
Picolinic acid derivatives form stable complexes with transition metals. shows that substituents dictate coordination geometry and polymer dimensionality:
- Unsubstituted picolinic acid : Forms 1D coordination polymers with Hg(II) via N,O-chelation.
- Bulky substituents (e.g., tert-butyl): May hinder polymerization, favoring mononuclear complexes.
- Electron-withdrawing groups (e.g., -CN) : Enhance metal-ligand bond strength due to increased Lewis acidity.
The cyano group in this compound could enable unique coordination modes, such as bridging via the nitrile nitrogen, though experimental data is needed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
